Pyrrolidin-3-ylmethyl trifluoromethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO3S/c7-6(8,9)14(11,12)13-4-5-1-2-10-3-5/h5,10H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIIOOKJXJVLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164975 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-pyrrolidinylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-78-0 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-pyrrolidinylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 3-pyrrolidinylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrrolidin 3 Ylmethyl Trifluoromethanesulfonate and Analogues
Precursor Synthesis and Stereocontrol Strategies
The creation of the pyrrolidine-3-methanol scaffold with precise control over its three-dimensional structure is paramount. Various methodologies have been developed, ranging from asymmetric catalytic reactions to the use of naturally occurring chiral molecules.
Enantioselective and Diastereoselective Access to Pyrrolidine-3-methanol Derivatives
Achieving high levels of stereocontrol is critical for the synthesis of biologically active molecules. Asymmetric methodologies that generate specific enantiomers and diastereomers of 3-substituted pyrrolidines are therefore of significant interest.
One powerful approach is the [3+2] cycloaddition reaction. For instance, the palladium-catalyzed asymmetric cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite (B1245037) ligands, produces pyrrolidine (B122466) cycloadducts with excellent yields and high enantioselectivity. organic-chemistry.org Similarly, highly diastereoselective [3+2] cycloadditions between azomethine ylides and chiral N-tert-butanesulfinylazadienes, catalyzed by silver carbonate, yield densely substituted pyrrolidines with up to four stereogenic centers. acs.org The configuration of the final product is directed by the chirality of the sulfinyl group. acs.org
Multicomponent reactions (MCRs) also offer an efficient route to diastereomerically pure pyrrolidines. An asymmetric MCR involving optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single step with high diastereoselectivity. nih.gov Organocatalysis provides another avenue; for example, a bifunctional squaramide catalyst can facilitate an aza-Michael/Michael cascade reaction to give highly functionalized chiral pyrrolidines with excellent enantioselectivities (up to >99% ee). researchgate.net
Methodologies for Functionalized Pyrrolidine Ring Construction
The construction of the pyrrolidine ring itself can be accomplished through various synthetic routes, allowing for the incorporation of diverse functional groups.
Cycloaddition reactions are a cornerstone of pyrrolidine synthesis. The [3+2] cycloaddition of azomethine ylides with alkenes is a widely used method for accessing a broad range of substitution patterns with excellent stereoselectivity. osaka-u.ac.jp Palladium-catalyzed hydroarylation of N-alkyl pyrrolines represents a method for direct C-H functionalization, yielding 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry. researchgate.netchemrxiv.org
Radical cyclizations offer an alternative strategy. Iminyl radical cyclizations, promoted by microwave irradiation, can generate functionalized pyrrolines from O-phenyloximes. nsf.gov These pyrroline (B1223166) intermediates can be subsequently reduced to the corresponding pyrrolidines with high diastereoselectivity. nsf.gov A photo-promoted ring contraction of readily available pyridines using a silylborane has also been developed, affording pyrrolidine derivatives with a complex bicyclic skeleton that can be further elaborated. osaka-u.ac.jpnih.gov This "skeletal editing" approach provides rapid access to molecular diversity from simple starting materials. osaka-u.ac.jpnih.gov
Chiral Pool Approaches to Pyrrolidine Scaffolds
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials in synthesis. Amino acids, such as proline and 4-hydroxyproline, are common chiral precursors for pyrrolidine-containing drugs. mdpi.comnih.gov
(S)-prolinol, obtained via the reduction of (S)-proline, is a versatile starting material for numerous synthetic targets. mdpi.comnih.gov Similarly, commercially available Boc-protected trans-4-hydroxy-L-proline serves as a key precursor in the synthesis of several antiviral agents. mdpi.comnih.gov The inherent chirality of these starting materials is carried through the synthetic sequence, ensuring the formation of the desired enantiomerically pure product. Threonine has also been utilized as a chiral precursor to synthesize novel pyrrolidinone scaffolds through Dieckmann or aldol (B89426) cyclization strategies. hbku.edu.qa These approaches are highly valued in pharmaceutical development as they often provide the most direct and cost-effective route to optically pure compounds. mdpi.com
Triflation Reactions and Reaction Condition Optimization
The conversion of the precursor alcohol to a trifluoromethanesulfonate (B1224126) (triflate) is a crucial activation step. Triflates are excellent leaving groups, making them highly useful for subsequent nucleophilic substitution reactions. This transformation is typically achieved using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).
Direct Triflation of Pyrrolidine Alcohols using Triflic Anhydride and Related Reagents
The standard procedure for converting an alcohol to a triflate involves reacting it with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base. commonorganicchemistry.com Pyridine (B92270) or triethylamine (B128534) (TEA) are commonly used bases to neutralize the triflic acid byproduct generated during the reaction. commonorganicchemistry.com The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com
The general mechanism involves the activation of the amide by triflic anhydride, leading to the formation of highly reactive intermediates such as iminium triflates, nitrilium ions, or keteniminium ions, which can then undergo cyclization or other transformations. nih.gov N-Phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) is a milder alternative to Tf₂O and can offer improved selectivity in certain cases. commonorganicchemistry.com
| Reagent | Typical Base | Common Solvent | Temperature |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | Pyridine, Triethylamine | Dichloromethane (DCM) | Cooled (e.g., 0 °C) to Room Temp |
| N-Phenylbis(trifluoromethanesulfonimide) | Varies | Varies | Varies |
Investigation of Solvent Effects and Temperature Regimes on Triflation Efficiency
The choice of solvent and reaction temperature can significantly impact the yield and selectivity of triflation reactions.
Solvent Effects: Aprotic solvents are generally preferred to avoid reaction with the highly electrophilic triflic anhydride. Dichloromethane (DCM) and acetonitrile (B52724) have been shown to be effective solvents for similar sulfonylation (tritylation) reactions of alcohols. nih.govresearchgate.net In some cases, tetrahydrofuran (B95107) (THF) has provided superior results, likely due to a combination of substrate solubility and the solvent's ability to coordinate with cationic intermediates. nih.gov Solvents like pyridine can sometimes lead to lower yields because they can coordinate strongly to reactive intermediates, reducing their reactivity. nih.gov
Temperature Regimes: Triflation reactions are often exothermic and are typically initiated at reduced temperatures (e.g., 0 °C or in a dry ice/acetone bath) to control the reaction rate and minimize side reactions. orgsyn.org The reaction mixture is then often allowed to warm to room temperature to ensure completion. commonorganicchemistry.comorgsyn.org The optimal temperature profile depends on the specific substrate; for hindered alcohols, higher temperatures may be required, but this also increases the risk of elimination or other decomposition pathways. Careful control of the temperature is therefore essential for achieving high yields of the desired triflate product. nih.gov
Solid-Phase Synthesis Considerations for Pyrrolidin-3-ylmethyl Trifluoromethanesulfonate Immobilization
Solid-phase synthesis (SPS) is a powerful technique for the construction of complex molecules, including peptides and organocatalysts that may incorporate a pyrrolidine scaffold. unibo.itnih.gov The immobilization of a pyrrolidine-containing fragment onto a solid support is a key step in such syntheses. This compound can serve as a versatile reagent for this purpose due to the triflate's exceptional leaving group ability. youtube.com
The primary strategy for immobilization involves the reaction of the triflate with a nucleophile-functionalized resin. The solid support, typically a polymer bead such as polystyrene, is derivatized with functional groups (e.g., amines, hydroxyls) that can act as nucleophiles. crsubscription.com When the resin is treated with this compound, the nucleophilic group on the resin displaces the triflate moiety, forming a stable covalent bond and tethering the pyrrolidin-3-ylmethyl group to the solid support.
Several factors must be considered for successful immobilization:
Resin Choice: The polymer support must be chemically inert to all subsequent reaction conditions and swell appropriately in the chosen solvents to allow reagent access to the reactive sites. crsubscription.com
Linker Strategy: The bond formed between the pyrrolidine moiety and the resin acts as a linker. Its stability must be sufficient to withstand the synthetic sequence but allow for cleavage under specific conditions if the final product is to be released from the support.
Reaction Conditions: The reaction must be carried out in an anhydrous solvent to prevent premature hydrolysis of the triflate. The choice of base, if required to deprotonate the nucleophile on the resin, is also critical to avoid side reactions.
Monitoring: The progress of the immobilization reaction can be monitored using specialized techniques to confirm the successful attachment of the pyrrolidinyl fragment to the solid support.
The use of triflates extends beyond direct immobilization. For instance, triflate salts like scandium triflate (Sc(OTf)₃) have been employed as catalysts in solid-phase reactions. crsubscription.com Additionally, triflate counterions can be present in resin-bound intermediates, as seen in the synthesis of radiolabeled peptides where precursor molecules like ethyl-4-(trimethylammonium triflate) benzoate (B1203000) are used in conjunction with solid-phase techniques. nih.gov
| Parameter | Consideration | Example/Rationale | Citation |
|---|---|---|---|
| Solid Support | Must be physically stable and chemically inert to reaction conditions. | Polystyrene cross-linked with divinylbenzene (B73037) is common, offering good swelling properties and mechanical stability. | crsubscription.com |
| Functional Group on Resin | Must be sufficiently nucleophilic to displace the triflate. | Aminomethyl or hydroxymethyl functionalized resins are often used. | crsubscription.com |
| Solvent | Must be anhydrous and capable of swelling the resin. | Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. | chemrxiv.org |
| Reaction Monitoring | Qualitative tests (e.g., Kaiser test for free amines) can confirm reaction completion. | A negative Kaiser test after reaction indicates successful consumption of the resin's primary amine groups. |
Purification and Isolation Strategies for Triflate Intermediates in Complex Syntheses
The purification of triflate intermediates is a demanding task due to their high reactivity. These compounds are often sensitive to moisture and can readily undergo decomposition, elimination, or rearrangement, especially when subjected to harsh conditions. researchgate.netgoogle.com The most common method for synthesizing triflates involves the reaction of an alcohol with trifluoromethanesulfonic anhydride in the presence of a base. google.com This process generates salt byproducts that must be removed. Post-treatment often involves aqueous washing and extraction, which can lead to product loss for more reactive triflates. google.com Therefore, developing robust purification and isolation strategies is essential for obtaining high-purity triflate intermediates.
Flash column chromatography is a widely used technique for the purification of organic compounds, including triflates. researchgate.netmdpi.com However, special precautions are necessary given the sensitivity of the triflate group.
Key considerations for chromatographic purification include:
Stationary Phase: Silica (B1680970) gel is the most common stationary phase. It is crucial to use anhydrous silica gel, as residual moisture can lead to the hydrolysis of the triflate on the column. researchgate.net In some cases, a quick filtration through a pad of silica gel is sufficient to remove baseline impurities without prolonged exposure. researchgate.net
Eluent System: The choice of solvent (eluent) is critical. Typically, a non-polar solvent system is used. For example, vinyl triflates have been purified using pentane (B18724) as the eluent on a silica gel column. orgsyn.org For other triflates, mixtures such as ethyl acetate/hexanes are employed. researchgate.net
Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the separation. It is important to note that some triflates may not be UV active, requiring the use of chemical stains like potassium permanganate (B83412) for visualization. researchgate.net
| Technique | Stationary Phase | Typical Eluent(s) | Key Considerations | Citation |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel (anhydrous) | Hexanes/Ethyl Acetate; Pentane | Moisture sensitivity requires dry solvents and silica. Product can decompose on the column. | researchgate.netorgsyn.org |
| Preparative GC | Carbowax 20M on Chromosorb P | N/A (Carrier Gas) | Suitable for separating volatile triflate isomers from unreacted ketone starting material. | orgsyn.org |
| Filtration through Silica Pad | Silica Gel | Diethyl ether or other suitable solvent | A rapid method to remove polar impurities and byproducts without extended contact time. | researchgate.net |
For larger-scale synthesis, crystallization and precipitation are often more practical and economical purification methods than chromatography. Triflate salts, in particular, are often thermally stable crystalline solids, making them amenable to these techniques. youtube.com
Crystallization involves dissolving the crude triflate intermediate in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to induce the formation of crystals. The choice of solvent is paramount and is typically determined empirically.
Precipitation (or anti-solvent crystallization) is another common method. The crude product is dissolved in a "good" solvent, and then a "poor" solvent (an anti-solvent) in which the product is insoluble is slowly added. This change in solvent composition reduces the solubility of the triflate, causing it to precipitate out of the solution as a solid.
In some cases, the formation of a triflate salt can itself be a purification strategy. If a neutral compound is difficult to crystallize, its protonation to form a salt with an ordered counterion like triflate can facilitate crystallization through stronger intermolecular interactions such as hydrogen bonding. unifr.ch The resulting solid can then be isolated by filtration. For industrial-scale processes, evaporation of the solvent under reduced pressure is also a viable method to obtain the solid triflate product, which can simultaneously remove residual solvents like dimethylformamide. google.com
| Method | Description | Advantages for Scale-Up | Citation |
|---|---|---|---|
| Cooling Crystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. | Can yield very high purity material; relatively simple equipment. | frontiersin.org |
| Anti-Solvent Precipitation | Adding a poor solvent to a solution of the product to induce precipitation. | Rapid and effective for isolating solids; offers good control over particle size. | frontiersin.org |
| Reactive Crystallization | Converting a compound to its triflate salt to induce crystallization. | Can purify compounds that are otherwise difficult to crystallize (oils, amorphous solids). | unifr.ch |
| Evaporation | Removing solvent under reduced pressure to isolate the non-volatile solid product. | Efficient for removing solvents and obtaining a dry, solid product on an industrial scale. | google.com |
Reactivity Profiles and Mechanistic Investigations of Pyrrolidin 3 Ylmethyl Trifluoromethanesulfonate
Nucleophilic Substitution Reactions
The triflate group is an excellent leaving group due to the resonance stabilization of the resulting triflate anion. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles.
S_N1 and S_N2 Mechanistic Pathways in Functionalization Reactions
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and their mechanisms are broadly categorized as S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). organic-chemistry.org
The S_N2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to a concerted displacement of the leaving group. This process occurs in a single step and results in the inversion of stereochemistry at the reaction center. organic-chemistry.org The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. Given that pyrrolidin-3-ylmethyl trifluoromethanesulfonate (B1224126) is a primary alkyl triflate, the S_N2 pathway is generally favored due to the relatively unhindered nature of the primary carbon, which facilitates nucleophilic attack.
In contrast, the S_N1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S_N1 reaction is dependent only on the concentration of the substrate. youtube.com For pyrrolidin-3-ylmethyl trifluoromethanesulfonate, the formation of a primary carbocation is energetically unfavorable, making the S_N1 pathway less likely under most conditions. However, rearrangement of the initial primary carbocation to a more stable secondary carbocation within the pyrrolidine (B122466) ring could potentially occur, although this would require a higher energy transition state.
Factors that influence the competition between S_N1 and S_N2 pathways include the nature of the substrate, the strength of the nucleophile, the solvent, and the leaving group. With a primary substrate and an excellent leaving group like triflate, the S_N2 mechanism is expected to predominate, especially with strong nucleophiles in polar aprotic solvents.
Stereochemical Outcomes and Diastereoselectivity in Nucleophilic Substitutions
The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the operative mechanism. If the reaction proceeds via an S_N2 pathway, a complete inversion of stereochemistry at the chiral center is expected. organic-chemistry.org For instance, if the starting material has a specific stereochemistry at the 3-position of the pyrrolidine ring, the product of an S_N2 reaction will have the opposite configuration at that center.
In the less likely event of an S_N1 reaction, the formation of a planar carbocation intermediate would lead to the loss of stereochemical information. masterorganicchemistry.com The nucleophile can then attack from either face of the carbocation, resulting in a racemic or near-racemic mixture of products.
When the pyrrolidine ring itself contains stereocenters, the possibility of diastereoselectivity arises. The existing stereocenters can influence the approach of the incoming nucleophile, leading to a preferential formation of one diastereomer over another. This is a common strategy in asymmetric synthesis to control the stereochemical outcome of reactions.
Influence of Nucleophile Structure on Reaction Kinetics and Selectivity
The structure and reactivity of the nucleophile play a crucial role in the kinetics and selectivity of substitution reactions.
Nucleophilicity: Stronger nucleophiles will generally lead to faster S_N2 reaction rates. The nucleophilicity of a species is influenced by factors such as charge, basicity, polarizability, and the solvent. For example, anionic nucleophiles like azide (B81097) (N₃⁻) or cyanide (CN⁻) are generally more potent than their neutral counterparts (e.g., ammonia, NH₃).
Steric Hindrance: The steric bulk of the nucleophile can significantly impact the rate of S_N2 reactions. Bulky nucleophiles will have greater difficulty accessing the sterically hindered backside of the electrophilic carbon, leading to slower reaction rates. In some cases, extreme steric hindrance may favor an S_N1 pathway or lead to elimination reactions as the major pathway.
Hard and Soft Acid-Base (HSAB) Theory: The interaction between the nucleophile and the electrophile can also be considered from the perspective of HSAB theory. The primary alkyl triflate can be considered a relatively soft electrophile. According to HSAB theory, soft nucleophiles (e.g., iodide, I⁻; thiols, RSH) will react more readily with soft electrophiles.
| Nucleophile | Expected Relative Rate (S_N2) | Potential Product |
| Azide (N₃⁻) | Fast | 3-(Azidomethyl)pyrrolidine |
| Cyanide (CN⁻) | Fast | Pyrrolidine-3-ylacetonitrile |
| Iodide (I⁻) | Fast | 3-(Iodomethyl)pyrrolidine |
| Ammonia (NH₃) | Moderate | (Pyrrolidin-3-yl)methanamine |
| Water (H₂O) | Slow | (Pyrrolidin-3-yl)methanol |
Elimination Reactions
In addition to substitution, this compound can also undergo elimination reactions, leading to the formation of an alkene. These reactions are often in competition with nucleophilic substitutions.
E1 and E2 Mechanistic Pathways in Olefin Formation
Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 (elimination unimolecular) and E2 (elimination bimolecular).
The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. For an E2 reaction to occur, an anti-periplanar arrangement of the proton to be removed and the leaving group is generally required.
The E1 mechanism is a two-step process that begins with the same rate-determining step as the S_N1 reaction: the formation of a carbocation. In a subsequent step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. The rate of an E1 reaction is dependent only on the substrate concentration.
For this compound, the E2 pathway is more likely, especially in the presence of a strong, sterically hindered base. The E1 pathway is less probable due to the instability of the primary carbocation that would need to form.
Regioselectivity and Stereoselectivity in Elimination Processes
When there are multiple β-hydrogens that can be removed, the regioselectivity of the elimination reaction becomes important. Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product. However, in cases where a sterically hindered base is used, the Hofmann rule may be followed, leading to the formation of the less substituted alkene as the major product. For this compound, elimination would lead to the formation of 3-methylenepyrrolidine.
Competitive Elimination versus Substitution Pathways
The reaction of this compound with nucleophiles is expected to be a competition between substitution (SN2) and elimination (E2) pathways. As a primary triflate, the steric hindrance around the electrophilic carbon is minimal, which generally favors the SN2 mechanism. However, the nature of the nucleophile/base, solvent, and temperature will play a crucial role in determining the major product.
The triflate group (OTf) is an excellent leaving group due to the resonance stabilization of the resulting triflate anion, making both SN2 and E2 reactions feasible. wikipedia.org
SN2 Pathway: With good, non-basic nucleophiles in polar aprotic solvents, the SN2 pathway is expected to dominate. The nucleophile will attack the methylene (B1212753) carbon, displacing the triflate group and leading to the substituted product.
E2 Pathway: Strong, sterically hindered bases will favor the E2 pathway. The base will abstract a proton from the β-carbon (the C4 of the pyrrolidine ring), leading to the formation of a double bond and the elimination of the triflate group.
The presence of the nitrogen atom in the pyrrolidine ring can also influence the reaction outcome. It can act as an internal base, promoting elimination under certain conditions, or it can be protonated under acidic conditions, which would disfavor its participation.
Table 1: Predicted Major Products in Competitive Substitution/Elimination of this compound
| Nucleophile/Base | Solvent | Temperature | Predicted Major Pathway | Predicted Major Product |
| Sodium azide (NaN₃) | DMF | Room Temp | SN2 | 3-(Azidomethyl)pyrrolidine |
| Sodium cyanide (NaCN) | DMSO | Room Temp | SN2 | Pyrrolidin-3-ylacetonitrile |
| Potassium tert-butoxide (t-BuOK) | THF | High Temp | E2 | 3-Methylene-pyrrolidine |
| Sodium ethoxide (NaOEt) | Ethanol | High Temp | E2/SN2 Mix | Mixture of 3-Methylene-pyrrolidine and 3-(Ethoxymethyl)pyrrolidine |
Rearrangement Reactions and Carbocation Chemistry
Although primary alkyl triflates typically react via an SN2 mechanism, under conditions that favor an SN1 pathway (e.g., in a highly polar, non-nucleophilic solvent), the formation of a primary carbocation could occur. Primary carbocations are inherently unstable and prone to rearrangement to form more stable secondary or tertiary carbocations. masterorganicchemistry.com
Upon departure of the triflate group from this compound, a primary carbocation would be formed. This intermediate could potentially undergo a 1,2-hydride shift or a more complex skeletal rearrangement, such as a Wagner-Meerwein rearrangement, to yield a more stable carbocation. wikipedia.orglscollege.ac.inlibretexts.org
One plausible rearrangement could involve the migration of a C-H bond from the C3 position of the pyrrolidine ring to the adjacent methylene carbon, which would still result in a secondary carbocation. A more significant rearrangement could be driven by the participation of the nitrogen atom's lone pair, leading to a bicyclic aziridinium (B1262131) ion intermediate. This neighboring group participation by nitrogen is a well-documented phenomenon that can accelerate reaction rates and influence stereochemistry. wikipedia.org
The trifluoromethanesulfonate (triflate) anion is considered a weakly coordinating anion. wikipedia.org Its high stability, derived from the delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group, means it has a low propensity to form tight ion pairs with the carbocation. nih.gov
However, in less polar solvents, ion pairing can become more significant. The triflate anion can form a solvent-separated or a contact ion pair with the carbocationic intermediate. This association can influence the lifetime and subsequent reactivity of the carbocation. acs.org A closely associated triflate anion might favor a rapid collapse back to the starting material or a fast reaction with a nearby nucleophile, potentially limiting the extent of skeletal rearrangement.
Radical Reactions and Single-Electron Transfer Processes
Alkyl triflates can serve as precursors to alkyl radicals through single-electron transfer (SET) processes. researchgate.netnih.gov The reduction of this compound, either photochemically or through the use of a potent reducing agent, could lead to the formation of a radical anion. This intermediate would then likely fragment, cleaving the C-O bond to release the triflate anion and generate the corresponding pyrrolidin-3-ylmethyl radical.
Once formed, this primary alkyl radical can participate in a variety of radical-mediated transformations, such as:
Radical cyclizations: If appropriate unsaturation is present in the molecule.
Intermolecular additions: To alkenes or alkynes.
Atom transfer reactions: For example, halogenation.
Photoredox catalysis offers a powerful method for the generation of radicals from stable precursors under mild conditions. nih.govrsc.org In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with the alkyl triflate.
For this compound, an excited-state photocatalyst could reduce the triflate, leading to the formation of the pyrrolidin-3-ylmethyl radical. This radical could then be utilized in various synthetic applications, such as C-C or C-heteroatom bond formation. The functionalization of saturated aza-heterocycles using photoredox catalysis is a growing area of research, and this approach could provide a route to novel pyrrolidine derivatives. unc.eduacs.orgrsc.org
Table 2: Hypothetical Photoredox-Mediated Reactions of this compound
| Reaction Type | Coupling Partner | Photocatalyst | Proposed Product |
| Giese Addition | Acrylonitrile | Ru(bpy)₃²⁺ | 4-(Pyrrolidin-3-yl)butanenitrile |
| Arylation | 4-Methoxy-benzene | Ir(ppy)₃ | 3-(4-Methoxybenzyl)pyrrolidine |
| Hydrodehalogenation | - | Eosin Y | 3-Methylpyrrolidine |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, which features a reactive triflate leaving group and a flexible pyrrolidine ring, computational methods would be invaluable in understanding its reactivity.
Density Functional Theory (DFT) Studies on Transition States and Reaction Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules.
A DFT study on this compound would typically involve:
Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate, known as the transition state (TS). For this compound, key reactions would include nucleophilic substitution at the methylene carbon bearing the triflate group. The nature of the transition state (e.g., SN1-like with a more developed carbocation, or SN2-like with a pentacoordinate carbon) could be determined.
Table 1: Hypothetical DFT Data for a Nucleophilic Substitution Reaction
| Parameter | Description | Hypothetical Energy (kcal/mol) |
| ΔG‡ | Gibbs Free Energy of Activation | 15 - 25 |
| ΔE‡ | Electronic Energy of Activation | 14 - 24 |
| ΔGrxn | Gibbs Free Energy of Reaction | -10 to -20 (for a favorable reaction) |
This table is illustrative and does not represent actual experimental or calculated data.
Molecular Dynamics Simulations for Conformational Analysis and Reactive Pathways
While DFT is excellent for studying static structures like minima and transition states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.
For this compound, MD simulations would be employed to:
Explore Conformational Space: The five-membered pyrrolidine ring is not planar and can adopt various "envelope" and "twist" conformations. MD simulations can explore the relative energies of these conformers and the barriers to interconversion, which can influence the molecule's reactivity. The orientation of the trifluoromethanesulfonate group relative to the ring is also a key conformational feature.
Simulate Reactive Pathways: By applying advanced techniques like metadynamics or umbrella sampling, MD simulations can map out the free energy surface of a reaction, providing a more complete picture of the reaction pathway than static DFT calculations alone. This would be particularly useful for understanding the role of solvent molecules in stabilizing intermediates and transition states during a substitution reaction.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding in Reactive Intermediates
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution in a molecule, providing a rigorous definition of atoms and chemical bonds.
In the context of this compound reactivity, QTAIM analysis would be applied to:
Characterize Bonding in Intermediates: For a potential reactive intermediate, such as a carbocation formed after the departure of the triflate group, QTAIM could precisely characterize the nature of the atomic interactions. It can quantify the degree of covalent and ionic character in bonds.
Analyze Non-Covalent Interactions: QTAIM can identify and characterize weaker non-covalent interactions, such as hydrogen bonds or van der Waals interactions, within the transition state or intermediate structures. These interactions, for instance between the leaving group and the rest of the molecule or with surrounding solvent molecules, can play a crucial role in stabilizing these transient species and influencing the reaction outcome.
Applications of Pyrrolidin 3 Ylmethyl Trifluoromethanesulfonate in Advanced Organic Synthesis
Construction of Complex Pyrrolidine-Containing Natural Products and Bioactive Molecules
The pyrrolidine (B122466) ring is a ubiquitous structural feature in a vast array of natural products and pharmacologically active molecules. nih.govresearchgate.net The strategic incorporation of this heterocyclic system is often a critical step in the total synthesis of such compounds. Pyrrolidin-3-ylmethyl trifluoromethanesulfonate (B1224126) provides a reliable and efficient means of introducing this important moiety.
Total Synthesis Strategies Utilizing Triflate-Mediated Transformations
The triflate group is among the most potent leaving groups in organic chemistry, enabling reactions that might otherwise be sluggish or require harsh conditions. In the context of total synthesis, this reactivity can be harnessed to forge key carbon-carbon and carbon-heteroatom bonds. For instance, triflate-mediated cyclization reactions are a powerful strategy for the construction of polycyclic systems containing the pyrrolidine ring. nih.gov
In a hypothetical total synthesis of a complex alkaloid, Pyrrolidin-3-ylmethyl trifluoromethanesulfonate could be employed as a key precursor. The triflate can be displaced by an intramolecular nucleophile, such as an enolate or an amine, to form a new ring fused to the pyrrolidine core. This approach allows for the stereocontrolled construction of intricate molecular frameworks.
Table 1: Representative Intramolecular Cyclization Reactions Utilizing this compound
| Entry | Nucleophile | Product | Diastereomeric Ratio |
|---|---|---|---|
| 1 | Phenylacetonitrile anion | 2-Phenyl-1-azabicyclo[3.3.0]octane | 95:5 |
| 2 | Indole | 3-(Pyrrolidin-3-ylmethyl)-1H-indole | - |
This table presents hypothetical data for illustrative purposes.
Fragment Coupling and Late-Stage Functionalization Approaches
In addition to its role in cyclization reactions, this compound is an ideal substrate for fragment coupling strategies. In this approach, complex molecules are assembled from smaller, pre-functionalized fragments. The high reactivity of the triflate allows for the efficient coupling of the pyrrolidine-containing fragment with other key building blocks, often under mild conditions.
Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late stage of the synthesis, is a rapidly growing field in drug discovery and development. nih.govdntb.gov.uachimia.ch this compound can be utilized in this context to introduce the pyrrolidinomethyl group into a lead compound, potentially enhancing its pharmacological properties. This strategy allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
This compound as a Chiral Building Block
The inherent chirality of this compound, derived from readily available chiral precursors such as (S)- or (R)-3-(hydroxymethyl)pyrrolidine, makes it an invaluable tool for asymmetric synthesis. nih.govnih.gov The stereochemical information encoded in this building block can be effectively transferred to the target molecule, enabling the synthesis of enantiomerically pure compounds.
Enantioselective Synthesis of Pyrrolidine Derivatives
The use of enantiopure this compound allows for the direct synthesis of a wide range of chiral pyrrolidine derivatives. Nucleophilic substitution reactions with a variety of nucleophiles proceed with high fidelity, preserving the stereochemical integrity of the starting material. This approach provides access to enantiomerically enriched amines, ethers, and other functionalized pyrrolidines that are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov
Table 2: Enantioselective Nucleophilic Substitution Reactions of (S)-Pyrrolidin-3-ylmethyl Trifluoromethanesulfonate
| Entry | Nucleophile | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 1 | Sodium azide (B81097) | (S)-3-(Azidomethyl)pyrrolidine | >99% |
| 2 | Potassium cyanide | (S)-Pyrrolidine-3-acetonitrile | >99% |
This table presents hypothetical data for illustrative purposes.
Diastereoselective Control in Carbon-Carbon and Carbon-Heteroatom Bond Formation
When reacting with chiral nucleophiles or in the presence of a chiral catalyst, this compound can exert significant diastereoselective control. The steric and electronic properties of the pyrrolidine ring can influence the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. This level of stereocontrol is crucial in the synthesis of complex molecules with multiple stereocenters. rsc.orgnih.gov
Utilization in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org While aryl and vinyl triflates are common substrates in these reactions, the use of alkyl triflates, such as this compound, is also a viable strategy.
The triflate group can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net In these transformations, the triflate is oxidatively added to a palladium(0) catalyst, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the desired product.
Table 3: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 3-(Benzyl)pyrrolidine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 3-(Phenylethynyl)pyrrolidine |
This table presents hypothetical data for illustrative purposes.
The ability to engage in these powerful bond-forming reactions further underscores the versatility of this compound as a key building block in modern organic synthesis.
Suzuki, Stille, Negishi, and Heck Coupling Reactions with Pyrrolidine-Derived Triflate Electrophiles
The triflate group of this compound allows it to act as a potent electrophile in several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. nih.govresearchgate.net While literature on the specific use of this compound is not abundant, related pyridyl triflates have been successfully coupled with alkenyl pinacol (B44631) boronates using palladium catalysts like Pd(PPh₃)₄ with a potassium phosphate (B84403) base. nih.gov This suggests that this compound could similarly react with various organoboron reagents to form C(sp³)-C(sp²), and C(sp³)-C(sp³) bonds, attaching the pyrrolidine motif to aryl, vinyl, or alkyl groups.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.orgsynarchive.com Vinyl triflates derived from lactams have been shown to be effective substrates in Stille couplings. ru.nl By analogy, this compound is expected to be a viable electrophilic partner. The reaction mechanism involves oxidative addition of the C-O bond of the triflate to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org The use of fluorous tin reactants has also been explored to simplify product purification. nih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org The Negishi reaction is particularly effective for forming alkyl-alkyl bonds. Enantioconvergent Negishi cross-couplings of racemic α-zincated N-Boc-pyrrolidine with unactivated secondary halides have been developed, highlighting the utility of pyrrolidine derivatives in such transformations. nih.govacs.org Given that unactivated alkyl triflates are known to participate in Negishi couplings, this compound can serve as an electrophile to couple with a variety of alkyl-, alkenyl-, and arylzinc reagents. organic-chemistry.org
Heck Coupling: While the Heck reaction traditionally involves the coupling of an unsaturated halide or triflate with an alkene, modifications for alkyl electrophiles exist. The reactivity of vinyl triflates in Heck-type reactions has been established. ru.nl The application with alkyl triflates like this compound is more challenging but conceptually feasible, potentially proceeding via mechanisms that involve the formation of an alkyl-palladium intermediate that then adds across an alkene.
A summary of representative conditions for these coupling reactions with related triflates is presented below.
| Coupling Reaction | Catalyst | Ligand | Base/Additive | Solvent | Typical Substrates | Ref |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane | Pyridyl Triflate, Alkenyl Boronate | nih.gov |
| Stille | PdCl₂(PPh₃)₂ | PPh₃ | LiCl, CuI | DMF/THF | Vinyl Triflate, Organostannane | ru.nlnih.gov |
| Negishi | NiCl₂·glyme | 1,2-Diamine | - | - | N-Boc-pyrrolidine, Alkyl Halide | nih.gov |
| Negishi | Pd₂(dba)₃ | PCyp₃ | NMI | THF/NMP | Alkyl Triflate, Organozinc Halide | organic-chemistry.org |
Ligand Design and Catalyst Optimization for Selective Coupling
The success and selectivity of cross-coupling reactions involving electrophiles like this compound are highly dependent on the catalyst system, particularly the choice of ligand.
For C(sp³)-hybridized electrophiles, a significant challenge is the slow rate of oxidative addition to the palladium catalyst and the potential for competing β-hydride elimination. Ligand design focuses on creating electron-rich, sterically bulky phosphines or N-heterocyclic carbenes (NHCs) that promote the desired oxidative addition and suppress unwanted side reactions.
Phosphine Ligands: Trialkylphosphines, such as tricyclopentylphosphine (B1587364) (PCyp₃), have proven effective for the Negishi coupling of unactivated primary alkyl electrophiles, including tosylates and, by extension, triflates. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Ligands: Robust acenaphthoimidazolylidene palladium complexes have shown extremely high activity in Negishi couplings of alkylzinc reagents with (hetero)aryl halides under mild conditions and at low catalyst loadings. organic-chemistry.org These ligands enhance catalytic activity due to their strong σ-donor properties. organic-chemistry.org
Diamine Ligands: For enantioconvergent couplings involving pyrrolidine-based nucleophiles, chiral 1,2-diamine ligands have been used with nickel catalysts to achieve high enantioselectivity. nih.govacs.org
Optimization of reaction conditions often involves screening different catalysts, ligands, solvents, and additives to maximize yield and selectivity. For instance, in Stille couplings, the addition of lithium chloride is often crucial for facilitating the transmetalation step. nih.gov
Multicomponent Reactions and Cascade Processes Involving Pyrrolidine Triflate Derivatives
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for rapidly building molecular complexity. nih.gov Pyrrolidine derivatives are often synthesized using MCRs, such as those involving azomethine ylides. researchgate.netdntb.gov.ua While this compound itself is more likely to be a product or a post-MCR modification substrate rather than a direct component, its precursors can be assembled via MCRs.
Cascade reactions, where a single transformation sets off a sequence of subsequent bond-forming events, are also relevant. For instance, ligand-enabled aza-Heck cyclizations can initiate cascades to form complex pyrrolidines and piperidines. nih.gov An alkyl-palladium intermediate, which could be formed from this compound, could potentially be trapped in a cascade sequence. For example, an initial cross-coupling could be followed by an intramolecular cyclization onto a tethered reactive group, leading to the formation of polycyclic structures containing the pyrrolidine core.
Contributions to Organocatalysis and Asymmetric Catalysis
The pyrrolidine scaffold is a cornerstone of organocatalysis and asymmetric catalysis, most famously exemplified by proline and its derivatives. nih.gov this compound can serve as a valuable building block for creating more complex chiral ligands and catalysts.
Precursors for Chiral Ligands and Catalysts in Enantioselective Transformations
The triflate group in this compound can be readily displaced by various nucleophiles, allowing for the attachment of coordinating groups (e.g., phosphines, amines, thiols) to the pyrrolidine framework. If a chiral version of the starting material is used, this provides a straightforward route to novel chiral ligands.
For example, pyrrolidine-containing P,N ligands have been developed for use in enantioselective catalysis. nih.gov The synthesis of such ligands could involve reacting a chiral, protected aminopyrrolidine precursor with a chlorodiarylphosphine. nih.gov Similarly, this compound can be used to append the pyrrolidine methyl group to existing ligand backbones or to serve as the central scaffold itself. The resulting ligands can be applied in a variety of enantioselective transformations, including asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. nih.govnih.gov
| Catalyst/Ligand Type | Synthetic Precursor | Transformation Type | Application | Ref |
| Prolinamide Organocatalysts | Proline derivatives | Amide coupling | Asymmetric Aldol Reaction | nih.gov |
| Ferrocene-Pyrrolidine P,N Ligands | Ferrocenepyrrolidine | Phosphine coupling | Asymmetric Hydrogenation | nih.gov |
| Pyrrolidine-based Organocatalysts | Pyrrolidine derivatives | Various | 1,3-Dipolar Cycloaddition | nih.govrsc.org |
Role in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The catalysts are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts that carry a reactant from one phase to another.
Pyrrolidinium salts, derived from pyrrolidine, can act as phase-transfer catalysts. This compound can be used to synthesize such catalysts. For example, quaternization of a tertiary amine with the triflate would yield a quaternary ammonium triflate salt. The lipophilicity and structure of this salt could be tailored by modifying the substituents on the pyrrolidine nitrogen and the tertiary amine, allowing for optimization of its catalytic activity in specific PTC applications, such as C-, O-, and N-alkylation reactions. phasetransfer.com
Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Isomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for monitoring the formation of Pyrrolidin-3-ylmethyl trifluoromethanesulfonate (B1224126) from its corresponding alcohol precursor, (pyrrolidin-3-yl)methanol. nih.gov By acquiring ¹H NMR spectra at regular intervals, the conversion can be quantified by observing the disappearance of the reactant signals and the concurrent appearance of product signals.
The key diagnostic signals for the formation of the triflate ester include a noticeable downfield shift of the methylene (B1212753) protons adjacent to the oxygen atom (H-6) due to the strong electron-withdrawing effect of the triflate group. Concurrently, the signal corresponding to the hydroxyl proton of the starting alcohol will disappear. In ¹³C NMR, the carbon of this same methylene group (C-6) will also shift downfield. Furthermore, ¹⁹F NMR spectroscopy provides a simple and clear method for monitoring the reaction, as the trifluoromethyl group gives a characteristic singlet, allowing for unambiguous detection of triflate-containing species in the reaction mixture.
Should the reaction produce stereoisomers, the high resolution of NMR allows for the differentiation and quantification of diastereomeric or enantiomeric ratios (the latter typically after derivatization with a chiral agent). Integration of distinct signals corresponding to each isomer provides a direct measure of the stereoselectivity of the reaction.
Predicted NMR Data for Pyrrolidin-3-ylmethyl trifluoromethanesulfonate:
The following data is predicted based on analysis of the precursor (pyrrolidin-3-yl)methanol and analogous alkyl triflates.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | -NH- | Broad singlet (~2.5-3.5) | - |
| 2 | -CH₂-N- | 2.80 - 3.20 (m) | ~45.5 |
| 3 | -CH- | 2.60 - 2.80 (m) | ~35.0 |
| 4 | -CH₂- | 1.70 - 1.90 (m) | ~29.0 |
| 5 | -CH₂-N- | 2.80 - 3.20 (m) | ~53.0 |
| 6 | -CH₂-O- | 4.40 - 4.60 (d) | ~75.0 |
| 7 (CF₃) | -CF₃ | - | ~118.0 (q, ¹JCF ≈ 320 Hz) |
While 1D NMR provides essential information, 2D NMR techniques are required for the complete and unambiguous assignment of all proton and carbon signals and for the elucidation of the compound's stereochemistry. longdom.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would establish the connectivity within the pyrrolidine (B122466) ring, showing correlations between H-2/H-3, H-3/H-4, and H-4/H-5. It would also confirm the coupling between the methine proton (H-3) and the adjacent methylene protons of the side chain (H-6).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH). columbia.edu This is the primary method for assigning carbon signals. For instance, it would definitively link the proton signal predicted at ~4.5 ppm to the carbon signal at ~75.0 ppm, confirming their assignment to the -CH₂-O- group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for piecing together the molecular structure, especially around quaternary carbons and heteroatoms. researchgate.net Key correlations would include those from the methylene protons H-6 to the C-3 and C-4 carbons of the pyrrolidine ring, and critically, to the carbon of the trifluoromethyl group (C-7), confirming the connectivity of the entire side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their through-bond connectivity. This is paramount for determining stereochemistry and conformation. cjnmcpu.com For a chiral, 3-substituted pyrrolidine, NOESY can distinguish between cis and trans diastereomers by revealing spatial proximities. For example, in a specific conformer, a NOE correlation between H-3 and protons on one face of the ring (e.g., H-2 and H-5) would help define the orientation of the side chain relative to the ring.
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
| COSY | H-3 | H-2, H-4, H-6 | Confirms through-bond connectivity of the pyrrolidine ring and side chain. |
| HSQC | H-6 | C-6 | Assigns the carbon atom directly attached to the H-6 protons. |
| HMBC | H-6 | C-3, C-4, C-7 (CF₃) | Establishes the connection between the side chain, the ring, and the triflate. |
| NOESY | H-3 | H-2, H-4, H-5 (depending on conformation) | Reveals through-space proximity, aiding in stereochemical and conformational assignment. |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. chemguide.co.ukwikipedia.org For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 234.04.
Under conditions that induce fragmentation (e.g., electron ionization or collision-induced dissociation in MS/MS), characteristic fragmentation pathways can be predicted. The C-O bond is likely to cleave, leading to the loss of the triflate anion or related neutral species. Key fragmentation pathways would include:
Formation of the pyrrolidin-3-ylmethyl cation: Cleavage of the O-S bond would yield a stable cation at m/z 84.08, corresponding to the [C₅H₁₀N]⁺ fragment, which would likely be a prominent peak.
Loss of the triflate group: The molecular ion could lose the triflate group to give a fragment corresponding to the protonated (pyrrolidin-3-yl)methanol.
Ring cleavage: The pyrrolidine ring itself can undergo fragmentation, leading to smaller amine-containing fragments.
The triflate group itself can fragment, although this is less common in positive-ion mode. researchgate.net The presence of these specific fragments provides strong evidence for the proposed structure.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Proposed Fragment Ion Formula | Proposed Structure/Loss |
| 234.04 | [C₆H₁₁F₃NO₃S]⁺ | [M+H]⁺, Protonated molecular ion |
| 84.08 | [C₅H₁₀N]⁺ | Pyrrolidin-3-ylmethyl cation (after loss of triflate) |
| 102.10 | [C₅H₁₂NO]⁺ | Protonated (pyrrolidin-3-yl)methanol (after complex rearrangement) |
While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures m/z values to three or four decimal places. This high precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₆H₁₀F₃NO₃S), the calculated exact mass of the protonated molecule [M+H]⁺ is 234.0415. An experimental HRMS measurement matching this value would provide definitive confirmation of the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. This is a critical step in the characterization of any novel compound or reaction product.
X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis of Triflate Intermediates
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry and solid-state conformation. nih.gov If a single crystal of enantiopure this compound could be grown, this technique would provide irrefutable proof of its molecular connectivity and configuration.
For a chiral molecule, such as (R)- or (S)-Pyrrolidin-3-ylmethyl trifluoromethanesulfonate, anomalous dispersion analysis of the diffraction data allows for the determination of the absolute configuration at the C-3 stereocenter. This is particularly crucial in asymmetric synthesis, where confirming the outcome of a stereoselective reaction is essential.
Furthermore, the crystal structure would reveal precise data on bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformation of the five-membered pyrrolidine ring, which typically adopts a non-planar envelope or twist conformation to minimize steric strain. researchgate.net The analysis would show the exact puckering of the ring and the orientation of the trifluoromethanesulfonate side chain relative to the ring. This conformational information is vital for rationalizing the compound's reactivity, mechanistic pathways, and the stereochemical outcomes of subsequent reactions. Studies on related pyrrolidine derivatives have shown how X-ray data can confirm configurations and provide insight into molecular packing and intermolecular interactions. nih.govmdpi.com
Future Research Directions and Emerging Trends for Pyrrolidin 3 Ylmethyl Trifluoromethanesulfonate
Development of Novel and Sustainable Synthetic Routes
A primary focus of future research will be the development of more efficient, environmentally friendly, and scalable methods for both the synthesis and application of alkyl triflates like Pyrrolidin-3-ylmethyl trifluoromethanesulfonate (B1224126).
The principles of green chemistry are increasingly guiding the development of synthetic transformations. For triflate chemistry, this involves minimizing waste, reducing energy consumption, and using less hazardous materials. A significant trend is the use of water-tolerant Lewis acid catalysts, such as certain metal triflates (e.g., Scandium(III) triflate, Gallium(III) triflate), which can promote reactions in aqueous media or under solvent-free conditions, thereby reducing reliance on volatile organic solvents. researchgate.netacs.orgnih.gov The recyclability and stability of these catalysts make them economically and environmentally attractive. acs.orgnih.gov
Another promising avenue is the use of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.gov This approach allows for the modular and highly efficient synthesis of triflates from alcohols using trifluoromethanesulfonyl fluoride (CF3SO2F) gas. nih.gov The versatility of this method, which is often insensitive to the specific solvent or base used, aligns with green chemistry goals by offering broad applicability and potentially "telescoped" reaction sequences that avoid the isolation of intermediates. nih.gov
Table 1: Green Chemistry Strategies in Triflate Chemistry
| Strategy | Description | Key Advantages | Example Catalyst/Reagent |
|---|---|---|---|
| Water-Tolerant Catalysis | Using Lewis acid catalysts that remain active in aqueous media. | Reduces use of organic solvents; simplifies workup. | Gallium(III) triflate, Scandium(III) triflate researchgate.netacs.orgscandium.org |
| Solvent-Free Reactions | Conducting reactions without a solvent, often with catalytic amounts of a metal triflate. | Minimizes solvent waste; can lead to higher reaction rates. | Ga(OTf)3-catalyzed ring-opening of epoxides acs.org |
| Recyclable Catalysts | Employing catalysts that can be recovered and reused over multiple cycles. | Lowers cost; reduces metal waste. | Ga(OTf)3 has demonstrated recyclability in many reactions. nih.gov |
| Modular SuFEx Chemistry | Utilizing CF3SO2F gas for the efficient conversion of alcohols to triflates. | High efficiency; broad substrate scope; potential for one-pot procedures. | CF3SO2F gas generated from PhNTf2 nih.gov |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for reactions involving highly reactive species like alkyl triflates. nih.govrsc.org The superior control over reaction parameters such as temperature, pressure, and mixing can lead to higher yields, improved selectivity, and enhanced safety. nih.govrsc.org
The synthesis of diaryliodonium triflates has been successfully demonstrated in a continuous-flow system, achieving scalability and significantly reducing reaction times (from hours to seconds) while mitigating the safety risks associated with highly exothermic batch reactions. acs.org This approach is directly applicable to the synthesis and, more importantly, the in situ generation and immediate use of reactive intermediates like Pyrrolidin-3-ylmethyl trifluoromethanesulfonate. By generating the triflate in a flow reactor and immediately mixing it with a nucleophile in a subsequent stream, decomposition can be minimized and process efficiency can be maximized. This technique is particularly advantageous for handling gaseous reagents, as the lack of headspace in microreactors improves interfacial contact and reaction efficiency. rsc.org
Table 2: Comparison of Batch vs. Flow Synthesis for Triflate-Related Reactions
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk of thermal runaway in exothermic reactions. | Superior heat transfer and smaller reaction volumes enhance safety. nih.govacs.org |
| Scalability | Often problematic; direct scale-up can be non-linear. | Linear scalability by running the system for longer or using parallel reactors. acs.org |
| Reaction Time | Can be lengthy (hours to days). | Significantly reduced, often to minutes or seconds. nih.govacs.org |
| Process Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and mixing. rsc.org |
| Yield/Selectivity | Can be lower due to side reactions and decomposition. | Often higher due to rapid quenching and minimized side reactions. nih.gov |
Exploration of Unexplored Reactivity Modes and Novel Transformations
While this compound is primarily valued for its role as an electrophile in nucleophilic substitution reactions, future research will likely uncover novel reactivity patterns. The triflate group is one of the best leaving groups in organic chemistry, making the attached carbon atom highly susceptible to attack. wikipedia.org
Emerging research focuses on leveraging this reactivity in novel catalytic cycles and transformations. For instance, palladium-catalyzed cross-coupling reactions are being developed that utilize triflates in new ways, such as the denitrative C-N cross-coupling of NH-sulfoximines with nitroarenes, where the addition of aluminum triflate was found to significantly enhance yields. acs.org Other novel transformations include palladium-catalyzed cross-coupling between pyridylphosphonium salts and aryl thianthrenium salts to forge aryl-pyridine bonds. acs.org
An intriguing and less-explored area is the potential for the triflate anion itself to act as a nucleophile under certain conditions. nih.gov While generally considered a non-coordinating anion, evidence suggests it can participate in reactions, forming transient covalent triflate intermediates that influence the reaction pathway. nih.gov Investigating these hidden catalytic cycles could lead to the development of entirely new synthetic methods. For a molecule like this compound, this could involve exploring its participation in cascade reactions, electrophilic cyclizations induced by strong acids like trifluoromethanesulfonic acid, or as a precursor to highly reactive cationic intermediates for subsequent transformations. mdpi.com
Table 3: Examples of Novel Transformations Involving Triflate Species
| Transformation Type | Description | Substrate Example |
|---|---|---|
| Pd-Catalyzed Pyridination | Cross-coupling of arylthianthrenium triflates with pyridylphosphonium salts. | 4-methoxyphenyl thianthrenium triflate acs.org |
| Denitrative C-N Coupling | N-arylation of NH-sulfoximines using nitroarenes, enhanced by Al(OTf)3. | p-nitrotoluene acs.org |
| Electrophilic Cyclization | Proton-induced cyclization of unsaturated quinazolinones. | 2-(3-butenyl)quinazolin-4(3H)-ones using CF3SO3H mdpi.com |
| Nucleophilic Triflate Catalysis | The triflate anion acts as a catalytic nucleophile in substitution reactions. | Formation of transient alkyl triflates from other electrophiles. nih.gov |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field that promises to revolutionize how chemical research is conducted. For a versatile building block like this compound, AI and machine learning (ML) can accelerate the discovery of its synthetic applications. rjptonline.org
ML models, trained on vast databases of known chemical reactions, can predict the outcomes of reactions with high accuracy. researchgate.netmdpi.com These tools can be used to screen virtual libraries of reactants against this compound to identify promising new transformations without the need for extensive empirical work. Template-free models, such as those using graph convolutional neural networks, are particularly powerful as they are not limited to known reaction types and can predict entirely novel products. mdpi.com
Table 4: Applications of AI/ML in Optimizing Triflate Chemistry
| AI/ML Approach | Application | Potential Impact on this compound |
|---|---|---|
| Reaction Outcome Prediction | Neural networks or graph-based models predict the product(s) of a given set of reactants. researchgate.netstanford.edu | Rapidly screen potential reactions to discover new synthetic routes and applications. |
| Bayesian Optimization | An iterative algorithm that uses past results to select the next set of experimental conditions to test. wordpress.compreprints.org | Efficiently find the optimal temperature, solvent, and catalyst for maximizing the yield of a desired product. |
| Reinforcement Learning | An AI agent "learns" the best reaction pathways by conducting virtual or real experiments and receiving rewards for desired outcomes. chemicalprocessing.com | Discover non-intuitive, multi-step synthetic pathways starting from the triflate. |
| Active Learning | The model identifies which experiments would be most informative to perform next, continuously improving its predictive power. duke.edu | Optimize complex reactions with minimal data, saving time and resources. |
Theoretical Predictions for Enhanced Reactivity and Selectivity in Triflate-Mediated Processes
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity at the molecular level. For processes involving this compound, theoretical methods like Density Functional Theory (DFT) can offer invaluable insights that guide experimental work.
DFT calculations can be used to model reaction mechanisms, determine the structures of transition states, and calculate activation energies. nih.gov This allows researchers to understand why a particular reaction is selective and how that selectivity can be controlled. For example, computational studies have been used to elucidate the selectivity in palladium-catalyzed cross-coupling reactions involving aryl triflates, explaining why one reaction site is favored over another based on the energies of the transition states. researchgate.netresearchgate.net Similarly, the mechanism and regioselectivity of fluorination reactions on vinyl triflates have been clarified through a combination of experimental and computational studies. chemrxiv.org
By applying these methods to reactions of this compound, researchers can:
Predict Reactivity: Calculate the activation barriers for reactions with different nucleophiles to predict which will react fastest.
Enhance Selectivity: Design catalysts or choose solvents that preferentially stabilize the desired transition state, thereby improving chemo-, regio-, or stereoselectivity.
Rationalize Mechanisms: Understand the precise electronic and steric factors that govern the outcome of a transformation, leading to the rational design of better reaction conditions.
This predictive power reduces the amount of trial-and-error experimentation required, making the process of discovery more efficient and targeted.
Table 5: Predictive Capabilities of Computational Methods in Triflate Chemistry
| Computational Method | Information Obtained | Application in Triflate Chemistry |
|---|---|---|
| Density Functional Theory (DFT) | Transition state energies, reaction energy profiles, molecular orbital analysis. | Predicting selectivity in Pd-catalyzed cross-couplings; understanding reaction mechanisms. nih.govresearchgate.net |
| Ab Initio Molecular Dynamics (AIMD) | Simulates the dynamic evolution of a system, explicitly including solvent effects. | Elucidating reaction mechanisms and solvation effects in triflation reactions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with reactivity or other properties. | Predicting the reactivity of a series of substituted triflates in a given reaction. |
Q & A
Q. What synthetic methodologies are recommended for preparing pyrrolidin-3-ylmethyl trifluoromethanesulfonate?
Methodological Answer: The synthesis of trifluoromethanesulfonate derivatives typically involves nucleophilic substitution or esterification reactions. For example, in the preparation of aryl trifluoromethanesulfonates, trifluoromethanesulfonic anhydride or methyl trifluoromethanesulfonate (MeOTf) is reacted with hydroxyl-containing precursors under anhydrous conditions. A stepwise procedure may include:
- Reagent selection : Use methyl trifluoromethanesulfonate (MeOTf) as a methylating agent in dichloromethane (DCM) with a base like 2,6-di-tert-butylpyridine to minimize side reactions .
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product.
- Validation : Confirm purity via NMR (¹H/¹³C) and mass spectrometry, referencing spectral databases for trifluoromethanesulfonate esters .
Q. How can researchers ensure the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- Titration : Chelometric titration (e.g., for metal contaminants in hafnium trifluoromethanesulfonate, achieving >99% purity) .
- Spectroscopy : Compare ¹H/¹³C NMR spectra with literature data for pyrrolidine-based trifluoromethanesulfonates (e.g., [Bmpyr][OTf] in ).
- Elemental Analysis : Gravimetric analysis for metal content (e.g., Hf quantification in hafnium trifluoromethanesulfonate) .
- Storage : Protect from light and moisture, store under argon at 2–8°C to prevent decomposition .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
- Ventilation : Conduct reactions in a fume hood due to volatile byproducts (e.g., trifluoromethanesulfonic acid vapors).
- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite), followed by disposal in chemical waste containers .
Advanced Research Questions
Q. How does the trifluoromethanesulfonate anion influence catalytic performance in palladium-mediated reactions?
Methodological Answer:
- Ligand Effects : The trifluoromethanesulfonate ([OTf]⁻) anion enhances catalyst solubility in polar solvents (e.g., acetonitrile) and stabilizes Pd(II) intermediates through weak coordination. Comparative studies with [Tf₂N]⁻ show similar catalytic efficiency in C–H activation, but [OTf]⁻ is preferred for cost-effectiveness .
- Experimental Design :
Q. What strategies resolve contradictions in reaction outcomes when using trifluoromethanesulfonate salts under varying conditions?
Methodological Answer:
- Case Study : If a reaction fails with Hf(OTf)₄ but succeeds with Zn(OTf)₂:
- Statistical Tools : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) .
Q. How can computational modeling guide the design of trifluoromethanesulfonate-containing catalysts?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions of pyrrolidinium trifluoromethanesulfonates to predict solubility and stability .
- DFT Calculations :
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Compare activation barriers for reactions catalyzed by [OTf]⁻ vs. other anions .
Q. What role does this compound play in enhancing ionic conductivity in electrolytes?
Methodological Answer:
Q. How can researchers validate the mechanism of trifluoromethanesulfonate participation in nucleophilic substitutions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediate species.
- Spectroscopic Monitoring : Use in-situ FTIR or Raman to track [OTf]⁻ displacement in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
